

In-Depth Technical Guide: Characterization of CAS Number 5775-91-7

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid</i>
Cat. No.:	B1273304

[Get Quote](#)

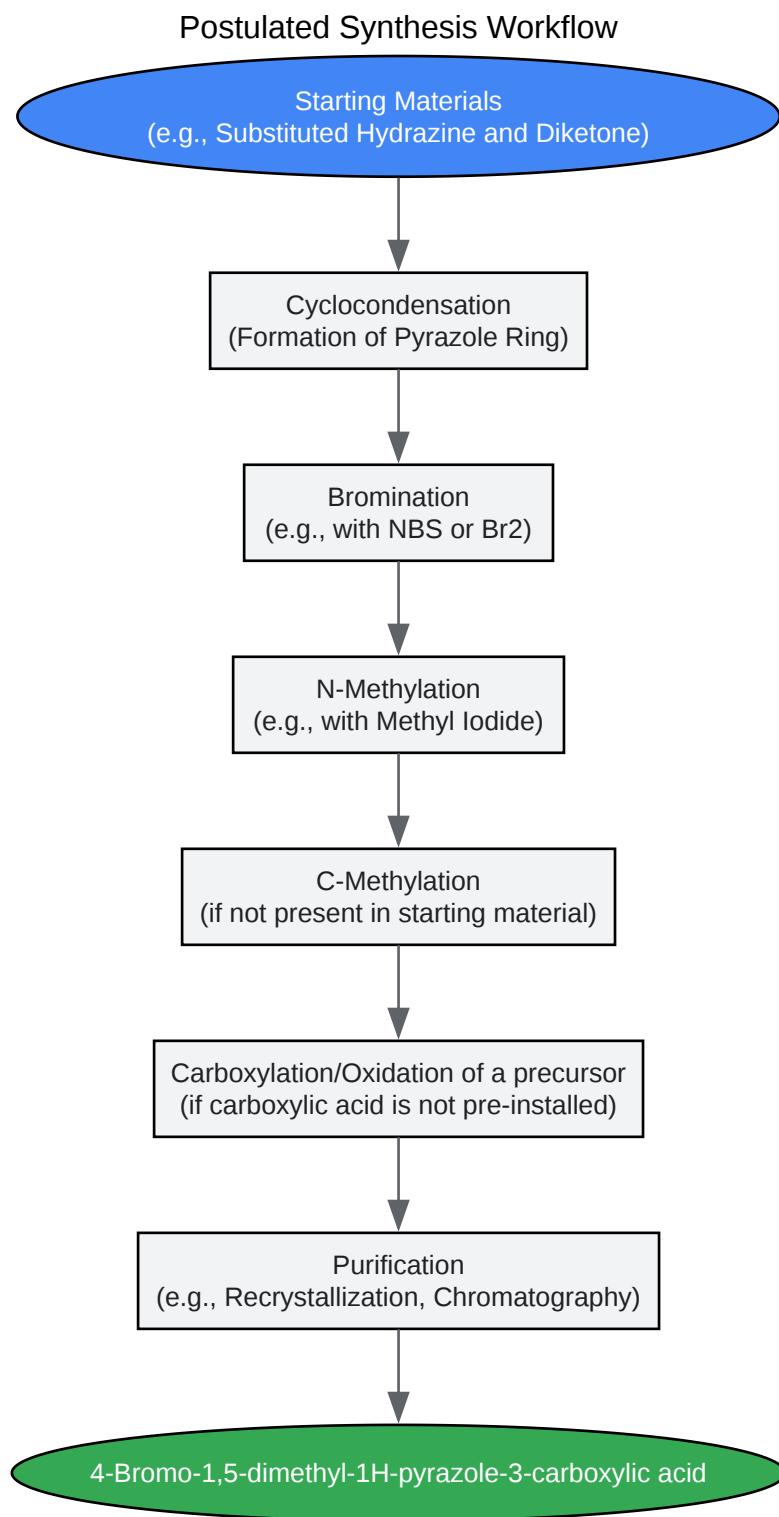
For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive characterization of the compound identified by CAS number 5775-91-7: **4-Bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid**. This molecule is a notable heterocyclic compound featuring a substituted pyrazole core. Pyrazole derivatives are of significant interest in medicinal and agricultural chemistry due to their diverse biological activities. This document outlines the physicochemical properties, spectral data, and potential applications of this compound, supported by experimental considerations.

Physicochemical Properties

4-Bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid is a white powder.^[1] A summary of its key physicochemical properties is presented in Table 1.


Property	Value	Reference(s)
CAS Number	5775-91-7	[2]
Molecular Formula	C ₆ H ₇ BrN ₂ O ₂	[2]
Molecular Weight	219.04 g/mol	[2] [3]
Appearance	White powder	[3]
Melting Point	194-201 °C	[3]
Purity	≥ 99% (HPLC)	[3]
Storage Conditions	Store at 0-8 °C	[3]

Synthesis and Characterization

While a specific, detailed synthesis protocol for **4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid** is not readily available in the reviewed literature, a general synthetic approach can be inferred from the synthesis of similar pyrazole carboxylic acids. A plausible synthetic workflow is outlined below.

Postulated Synthesis Workflow

The synthesis likely involves the formation of the pyrazole ring, followed by bromination and methylation, or the use of appropriately substituted starting materials. The following diagram illustrates a conceptual workflow for the synthesis.

[Click to download full resolution via product page](#)

Caption: A conceptual workflow for the synthesis of **4-Bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid**.

Spectral Data

Detailed spectral data for **4-Bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid** is not publicly available. However, based on the analysis of closely related analogs such as 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid and other substituted pyrazoles, the expected spectral characteristics are summarized below.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The spectrum is expected to show singlets for the two methyl groups (N-CH_3 and C-CH_3) and a signal for the carboxylic acid proton. The chemical shifts would be influenced by the bromine atom and the pyrazole ring.
- ^{13}C NMR: The spectrum would display signals for the two methyl carbons, the carbons of the pyrazole ring (including the carbon bearing the bromine and the carboxylic acid), and the carbonyl carbon of the carboxylic acid.

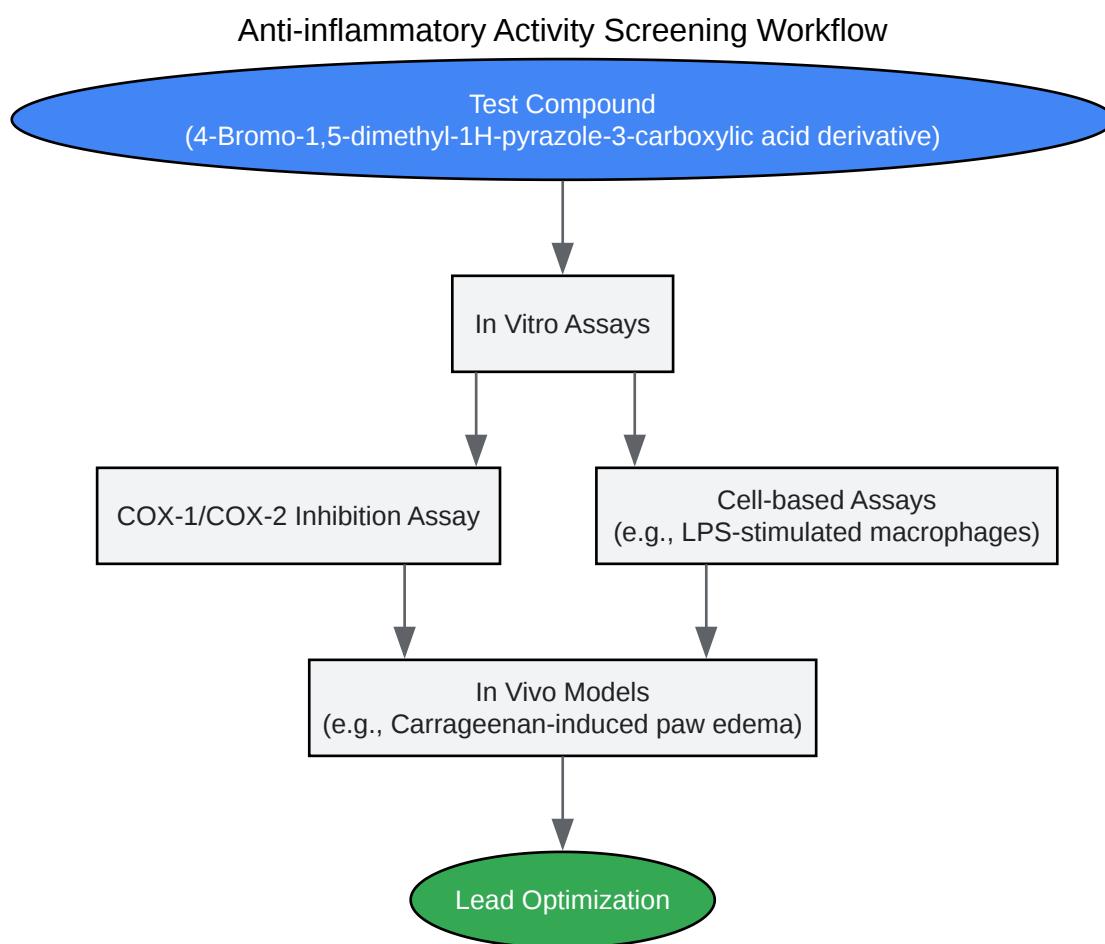
3.2.2. Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (219.04 g/mol). Due to the presence of a bromine atom, a characteristic isotopic pattern with peaks at m/z values differing by 2 (for ^{79}Br and ^{81}Br isotopes) would be observed for the molecular ion and any bromine-containing fragments.

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, C-N stretching of the pyrazole ring, and C-Br stretching.

Biological Activity and Potential Applications


4-Bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid is primarily utilized as an intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[2][3]

Pharmaceutical Development

This compound serves as a building block in the development of novel therapeutic agents, particularly in the areas of anti-inflammatory and anti-cancer drug discovery.[\[2\]](#)[\[3\]](#) The pyrazole scaffold is a common feature in many biologically active molecules.

4.1.1. Potential as an Anti-inflammatory Agent

Many pyrazole derivatives are known to exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. A general workflow for screening compounds for anti-inflammatory activity is depicted below.

[Click to download full resolution via product page](#)

Caption: A general workflow for screening potential anti-inflammatory compounds.

4.1.2. Potential as an Anticancer Agent

The pyrazole nucleus is also a key component of several anticancer drugs. Derivatives of **4-Bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid** could be synthesized and screened for their cytotoxic activity against various cancer cell lines.

Agrochemical Applications

In the agrochemical sector, this compound is used as an intermediate in the synthesis of herbicides and fungicides, contributing to crop protection and improved yields.[\[2\]](#)[\[3\]](#)

Other Applications

Due to its well-defined structure and high purity, **4-Bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid** can be employed as a reference standard in analytical methods for the detection and quantification of similar compounds.[\[3\]](#) It also serves as a valuable building block in material science for the development of new polymers and coatings.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of **4-Bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid** are not extensively reported in publicly available literature. However, based on established methodologies for similar compounds, the following sections provide generalized protocols that can be adapted.

General Protocol for HPLC Purity Determination

- Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m).
- Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Injection Volume: 10 μ L.

- Procedure: A standard solution of the compound is prepared in a suitable solvent (e.g., acetonitrile or methanol) and injected into the HPLC system. The purity is determined by the area percentage of the main peak.

Conceptual Protocol for a Cyclooxygenase (COX) Inhibition Assay

- Principle: This assay measures the ability of a test compound to inhibit the peroxidase activity of COX enzymes.
- Materials: COX-1 and COX-2 enzymes, arachidonic acid (substrate), a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD), test compound, and a suitable buffer.
- Procedure:
 - The test compound is pre-incubated with the COX enzyme in the buffer.
 - Arachidonic acid is added to initiate the reaction.
 - The oxidation of the colorimetric substrate is monitored spectrophotometrically.
 - The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the test compound.
 - IC₅₀ values are determined from a dose-response curve.

Conclusion

4-Bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid (CAS 5775-91-7) is a valuable synthetic intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its well-defined physicochemical properties make it a reliable building block for further chemical modifications. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a comprehensive overview based on available information and data from closely related structures. Further research into its synthesis, spectral properties, and biological activities is warranted to fully explore its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid | C5H5BrN2O2 | CID 536013 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Characterization of CAS Number 5775-91-7]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1273304#cas-number-5775-91-7-characterization\]](https://www.benchchem.com/product/b1273304#cas-number-5775-91-7-characterization)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

